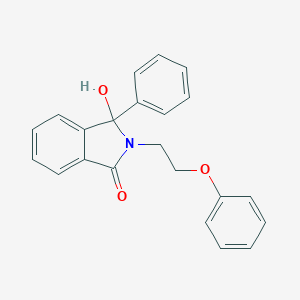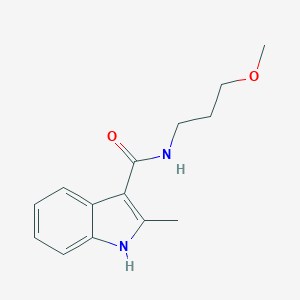![molecular formula C15H18N2O2 B249528 2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol, commonly known as PMP-EtOH, is a chemical compound that has gained significant attention in scientific research due to its potential for use in various applications.
Wirkmechanismus
The mechanism of action of PMP-EtOH is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes involved in cell growth and inflammation. Specifically, PMP-EtOH has been shown to inhibit the activity of protein kinase C (PKC) and phospholipase D (PLD), both of which are involved in cell signaling pathways that regulate cell growth and inflammation.
Biochemical and Physiological Effects:
PMP-EtOH has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, PMP-EtOH has been found to inhibit the activity of certain enzymes involved in lipid metabolism. It has also been shown to increase the activity of certain antioxidant enzymes, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PMP-EtOH in lab experiments is that it is relatively easy to synthesize and purify. Additionally, PMP-EtOH has been found to be relatively non-toxic, making it a potentially safe therapeutic agent. However, one limitation of using PMP-EtOH in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Zukünftige Richtungen
There are several potential future directions for research on PMP-EtOH. One area of interest is the development of PMP-EtOH as a therapeutic agent for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of PMP-EtOH and to optimize its use in various applications. Finally, there is potential for the development of new derivatives of PMP-EtOH with improved therapeutic properties.
Synthesemethoden
PMP-EtOH is synthesized through a multistep process that involves the reaction of 2-(4-hydroxyphenoxy)ethanol with 3-pyridinemethanamine. The reaction is catalyzed by a base, such as potassium carbonate, and occurs under reflux conditions. The resulting product is then purified through column chromatography to obtain pure PMP-EtOH.
Wissenschaftliche Forschungsanwendungen
PMP-EtOH has been found to have potential as a therapeutic agent in various scientific research applications. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis. Additionally, PMP-EtOH has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
Produktname |
2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
2-[4-[(pyridin-3-ylmethylamino)methyl]phenoxy]ethanol |
InChI |
InChI=1S/C15H18N2O2/c18-8-9-19-15-5-3-13(4-6-15)10-17-12-14-2-1-7-16-11-14/h1-7,11,17-18H,8-10,12H2 |
InChI-Schlüssel |
FKZPCHZVVHPULJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
Kanonische SMILES |
C1=CC(=CN=C1)CNCC2=CC=C(C=C2)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



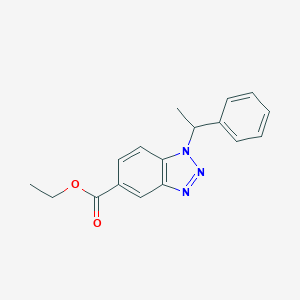
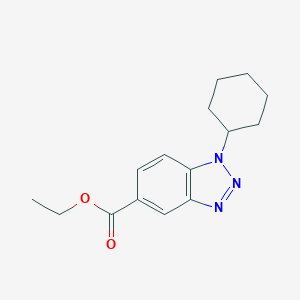
![N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
![3,3-Dimethyl-5-oxo-5-[4-(2-oxo-1-pyrrolidinyl)anilino]pentanoic acid](/img/structure/B249449.png)
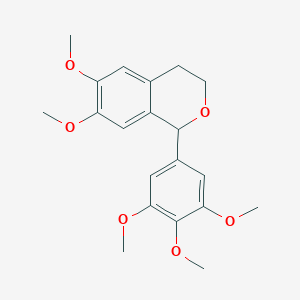
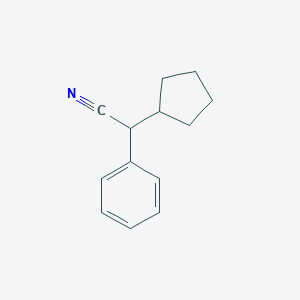
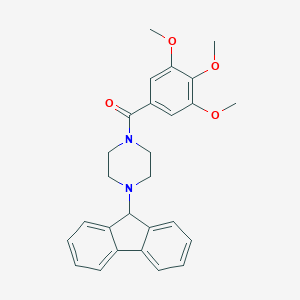
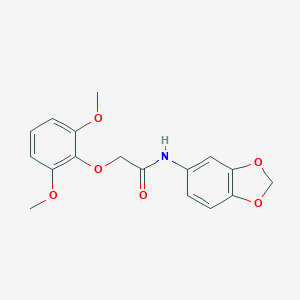
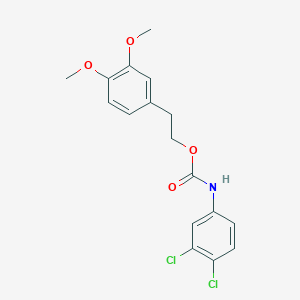
![N-benzyl-4-{[(3,4-dimethoxyphenyl)acetyl]amino}benzamide](/img/structure/B249467.png)
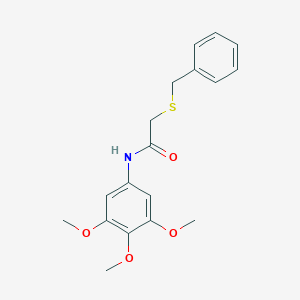
![2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
